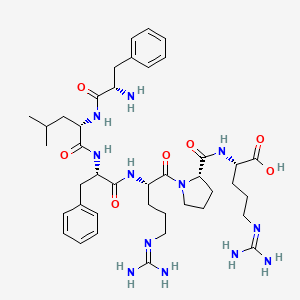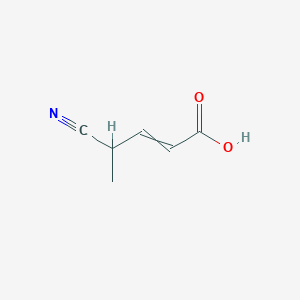
2,3-Dihydroxypropyl 28-hydroxyoctacosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl 28-hydroxyoctacosanoate is a fatty acid derivative that has been isolated from the stem bark of Cassia grandis . This compound is known for its unique structure, which includes both hydroxyl and ester functional groups, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 2,3-dihydroxypropyl 28-hydroxyoctacosanoate typically involves the extraction from natural sources such as the stem bark of Cassia grandis . The extraction process often uses solvents like n-hexane to isolate the compound. The structure of the compound is then elucidated using techniques such as IR, HR-ICR-MS, ESI-MS/MS, and NMR .
Analyse Des Réactions Chimiques
2,3-Dihydroxypropyl 28-hydroxyoctacosanoate can undergo various chemical reactions due to the presence of hydroxyl and ester groups. Common reactions include:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Applications De Recherche Scientifique
2,3-Dihydroxypropyl 28-hydroxyoctacosanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of fatty acid derivatives.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic studies.
Industry: It can be used in the formulation of cosmetics and skincare products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 2,3-dihydroxypropyl 28-hydroxyoctacosanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The ester group can undergo hydrolysis, releasing fatty acids that can be metabolized by the body .
Comparaison Avec Des Composés Similaires
2,3-Dihydroxypropyl 28-hydroxyoctacosanoate can be compared with other similar compounds such as:
- 2,3-Dihydroxypropyl octacosanoate
- Bis-(2,3-dihydroxypropyl)tetracosanedioate These compounds share similar structural features but differ in the length of their carbon chains and the presence of additional functional groups. The unique combination of hydroxyl and ester groups in this compound makes it particularly interesting for various applications .
Propriétés
Numéro CAS |
162522-32-9 |
|---|---|
Formule moléculaire |
C31H62O5 |
Poids moléculaire |
514.8 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl 28-hydroxyoctacosanoate |
InChI |
InChI=1S/C31H62O5/c32-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-31(35)36-29-30(34)28-33/h30,32-34H,1-29H2 |
Clé InChI |
KGRZWBVWLUKOGX-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCCCCCCC(=O)OCC(CO)O)CCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)
![5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12549965.png)




![7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium](/img/structure/B12549999.png)



![{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12550019.png)


